5-Bromo-4-chloro-3-iodo-8-methylquinoline
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Description
5-Bromo-4-chloro-3-iodo-8-methylquinoline is a chemical compound with the molecular formula C10H6BrClIN . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The 5-Bromo-4-chloro-3-iodo-8-methylquinoline molecule contains a total of 21 bonds. There are 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Scientific Research Applications
Chloroquine-Containing Compounds in Research
Chloroquine (CQ) and its derivatives have been extensively studied for their antimalarial effects since World War II. Due to the emergence of CQ-resistant Plasmodium falciparum strains, the use of CQ in malaria treatment has been phased out. However, the biochemical properties of CQ have inspired repurposing efforts for managing various infectious and noninfectious diseases. This includes research into novel compounds based on the CQ scaffold, exploring their potential therapeutic applications in cancer therapy and other conditions. The structural analogs of CQ, including compounds with quinoline structures, are of interest for their potential to act as synergistic partners in combination chemotherapy (Njaria et al., 2015).
Biological Activities of Quinoline Compounds
Quinoline compounds, including those with structural modifications like 5-Bromo-4-chloro-3-iodo-8-methylquinoline, are explored for a variety of biological activities. This includes their potential as antimicrobial, antibacterial, antitumor agents, and more. The pharmacological review of chlorogenic acid (CGA) and its roles, such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects, showcases the diverse applications of quinoline derivatives in medicinal chemistry (Naveed et al., 2018).
Metabolism of 8-Aminoquinoline Antimalarial Agents
The metabolism of 8-aminoquinoline antimalarial agents, closely related to quinoline compounds, highlights the importance of understanding the biochemical interactions and potential toxicities of these compounds. Studies on derivatives of 8-aminoquinoline emphasize the need for further research to identify metabolites and their effects, which can inform the development of safer and more effective drugs (Strother et al., 1981).
Insights of 8-Hydroxyquinolines in Medicinal Chemistry
Research into 8-hydroxyquinoline and its derivatives demonstrates the significance of quinoline structures in developing pharmacologically active agents for treating various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these compounds further their potential as drug candidates (Gupta et al., 2021).
properties
IUPAC Name |
5-bromo-4-chloro-3-iodo-8-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClIN/c1-5-2-3-6(11)8-9(12)7(13)4-14-10(5)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGHNNMRTDIPDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=C(C=N2)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-iodo-8-methylquinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.